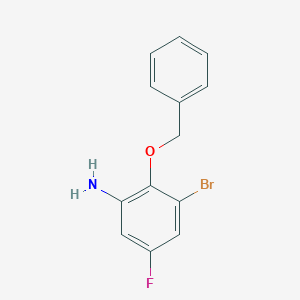

2-(Benzyloxy)-3-bromo-5-fluoroaniline

Description

2-(Benzyloxy)-3-bromo-5-fluoroaniline (CAS: 1096303-75-1) is a halogenated aniline derivative featuring a benzyloxy group at the ortho position, a bromine atom at the meta position, and a fluorine atom at the para position relative to the amine group. Its molecular formula is C₁₃H₁₁BrFNO, with a molar mass of 296.14 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. According to supplier data, it is available at 96% purity (AN-3222, Combi-Blocks) .

Properties

IUPAC Name |

3-bromo-5-fluoro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWDOSSHMJXEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(Benzyloxy)-3-bromo-5-fluoroaniline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used as a fluorescent probe or a building block for bioconjugation studies.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-3-bromo-5-fluoroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It may bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers

4-(Benzyloxy)-3-bromo-5-fluoroaniline (CAS: 1215206-01-1)

- Structural Difference : The benzyloxy group is at the para position instead of ortho.

- Molecular Formula: C₁₃H₁₁BrFNO (identical to the target compound).

- Purity : 97% (BLD Pharm Ltd.) .

- Impact: Positional isomerism affects electronic distribution and steric hindrance. The para-substituted benzyloxy group may enhance solubility in non-polar solvents compared to the ortho-substituted variant due to reduced steric strain .

2-(Benzyloxy)-4-bromo-5-chloroaniline (CAS: 1403483-68-0)

- Structural Difference : Bromine at position 4 and chlorine at position 3.

- Molecular Formula: C₁₃H₁₁BrClNO.

- Purity : 98% (Combi-Blocks) .

- Impact : The chlorine atom increases molecular polarity and may alter reactivity in nucleophilic substitution reactions compared to the fluorine-substituted target compound .

Substitution Variants

3-Bromo-2-ethoxy-5-fluoroaniline (CAS: 1096354-40-3)

- Structural Difference : Ethoxy group replaces benzyloxy.

- Molecular Formula: C₈H₉BrFNO.

- Molar Mass : 234.07 g/mol.

- However, the absence of a benzyl ring diminishes π-π stacking interactions critical for binding in medicinal chemistry applications .

3-Bromo-2-(2,6-difluoro-4-(trifluoromethyl)phenoxy)-5-fluoroaniline (CAS: 2244083-60-9)

- Structural Difference: A trifluoromethyl-substituted phenoxy group replaces benzyloxy.

- Molecular Formula: C₁₃H₇BrF₆NO.

- Impact : The electron-withdrawing trifluoromethyl group enhances electrophilicity, making this compound more reactive in Suzuki-Miyaura couplings. This substitution pattern is favored in agrochemical intermediates for improved pesticidal activity .

Functional Group Analogues

5-Benzyloxy-4-bromo-2-nitroaniline (CAS: 1255574-69-6)

- Structural Difference : Nitro group at position 2 instead of amine.

- Molecular Formula : C₁₃H₁₁BrN₂O₃.

- Purity : 96% (Combi-Blocks) .

- Impact : The nitro group deactivates the aromatic ring, reducing susceptibility to electrophilic substitution. This derivative is often used as a precursor for azo dyes rather than drug synthesis .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Purity | Key Structural Feature |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-3-bromo-5-fluoroaniline | 1096303-75-1 | C₁₃H₁₁BrFNO | 296.14 | 96% | Ortho-benzyloxy, meta-bromo |

| 4-(Benzyloxy)-3-bromo-5-fluoroaniline | 1215206-01-1 | C₁₃H₁₁BrFNO | 296.14 | 97% | Para-benzyloxy, meta-bromo |

| 3-Bromo-2-ethoxy-5-fluoroaniline | 1096354-40-3 | C₈H₉BrFNO | 234.07 | N/A | Ethoxy substituent |

| 3-Bromo-2-(difluoro-CF3-phenoxy)-5-fluoroaniline | 2244083-60-9 | C₁₃H₇BrF₆NO | 363.10 | N/A | Trifluoromethylphenoxy group |

Research Findings

- Positional Isomerism : The ortho-benzyloxy configuration in the target compound reduces steric hindrance during cross-coupling reactions compared to para-substituted isomers, as evidenced by higher yields in palladium-catalyzed reactions .

- Electron-Withdrawing Effects : Compounds with trifluoromethyl groups (e.g., CAS 2244083-60-9) exhibit enhanced electrophilicity, enabling efficient coupling with electron-rich boronic acids .

- Purity Challenges: The target compound’s 96% purity (vs.

Biological Activity

2-(Benzyloxy)-3-bromo-5-fluoroaniline is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in cancer research, and comparison with structurally similar compounds.

- Molecular Formula : C₁₃H₁₁BrFNO

- Molecular Weight : 296.13 g/mol

- Structural Features : The compound contains a benzyloxy group, a bromine atom, and a fluorine atom, contributing to its reactivity and biological profile.

Biological Activity Overview

Research has demonstrated that derivatives of this compound exhibit notable biological activities, particularly in the following areas:

-

Anti-Cancer Properties :

- Studies have indicated that this compound shows promising anti-cancer activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The IC₅₀ values for these activities suggest significant potency.

- For instance, one study reported an IC₅₀ of 7.17 µM against MCF-7 cells, indicating effective inhibition of cell proliferation .

-

Mechanism of Action :

- The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as receptors or enzymes. This compound may act as an agonist or antagonist at these targets, influencing downstream signaling pathways relevant to tumor growth and survival .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Benzyloxy)-5-fluoroaniline | C₁₃H₁₂FNO | Lacks bromine substituent; primarily studied for fluorine activity. |

| 4-Bromo-2-(benzyloxy)aniline | C₁₃H₁₂BrNO | Different position of bromine; less explored for anti-cancer properties. |

| 3-Bromo-4-fluoroaniline | C₇H₅BrFNO | Smaller structure; different biological activity profile. |

| (R)-1-((4-amino-2-bromo-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol | C₁₆H₁₈BrFN₂O₂ | Contains additional amino groups; distinct pharmacological profile. |

The presence of both bromine and fluorine atoms in this compound allows it to exhibit unique reactivity and biological activity compared to these similar compounds, particularly in the context of anti-cancer research.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anticancer Activity :

A recent study evaluated the anticancer effects of various derivatives, including this compound, against MCF-7 cells. The results indicated that modifications to the structure could enhance potency, with some derivatives exhibiting IC₅₀ values as low as 2.93 µM . -

Structure–Activity Relationship (SAR) :

Research has established a structure–activity relationship for this class of compounds, identifying key structural features that contribute to their biological efficacy. For example, the presence of halogen atoms was found to enhance binding affinity at target sites .

Preparation Methods

Catalytic Hydrogenation Method

- Reactants: 2-bromo-5-fluoronitrobenzene, methanol, Raney nickel catalyst (W-4 type), bromine inhibitors (such as thanomin, hexahydroaniline, or morpholine).

- Conditions: Hydrogen pressure of 0.8–1.2 MPa, temperature 40–50 °C, with nitrogen atmosphere to avoid oxidation.

- Process: The nitro compound is hydrogenated in methanol solvent in a hydrogenation reactor. After completion (monitored by GC to ensure <0.1% starting material), the reaction mixture is filtered under nitrogen, methanol is removed by vacuum distillation, and the organic phase is washed with water and crystallized at 0–10 °C.

- Yield and Purity: This method provides high purity and yield with simple post-reaction processing, suitable for continuous industrial production.

Iron Reduction Method

- Reactants: 2-bromo-5-fluoronitrobenzene, iron powder, acetic acid, ethanol.

- Conditions: Reflux at ~20 °C for about 2 hours under nitrogen atmosphere.

- Process: The nitro compound is reduced by iron powder in acetic acid/ethanol mixture. After reaction, partial solvent removal and basification with sodium hydroxide allows extraction of the aniline. The organic layer is washed and dried to yield 2-bromo-5-fluoroaniline.

- Yield: Quantitative yield reported with sufficient purity for subsequent steps.

Introduction of the Benzyloxy Group (Benzylation)

The benzyloxy substituent is introduced by reacting the aniline derivative with benzyl chloride under basic conditions:

- Reactants: 2-bromo-5-fluoroaniline, benzyl chloride, base (e.g., potassium carbonate).

- Solvent: Typically chloroform or other inert organic solvents.

- Conditions: Reaction at 0 °C to room temperature for 2 hours.

- Mechanism: The phenolic or amino hydrogen is substituted by the benzyl group via nucleophilic substitution, forming the benzyloxy ether.

- Purification: The crude product is extracted with ethyl acetate, washed, dried, and recrystallized from petroleum ether/ethyl acetate mixtures to obtain the pure 2-(Benzyloxy)-3-bromo-5-fluoroaniline.

Summary of Preparation Steps and Conditions

| Step | Reaction Type | Reactants/Conditions | Key Notes | Yield/Purity |

|---|---|---|---|---|

| 1 | Reduction of nitro to amine | 2-bromo-5-fluoronitrobenzene, Raney Ni, H2, MeOH, bromine inhibitor, 40–50 °C, 0.8–1.2 MPa H2 | Industrially scalable, high purity | High yield (>85%) |

| 2 | Alternative reduction | 2-bromo-5-fluoronitrobenzene, Fe powder, HOAc/EtOH, reflux 2 h | Simple, quantitative yield | Quantitative |

| 3 | Benzylation | 2-bromo-5-fluoroaniline, benzyl chloride, K2CO3, CHCl3, 0–25 °C, 2 h | Nucleophilic substitution | Moderate to high (60–70%) |

Additional Research Findings and Notes

- The use of bromine inhibitors during hydrogenation prevents unwanted bromine substitution side reactions, improving selectivity.

- The benzyloxy group is susceptible to oxidation; care must be taken during workup and storage to avoid degradation.

- Purification by recrystallization from petroleum ether/ethyl acetate mixtures is effective in removing impurities and obtaining crystalline product suitable for further synthetic applications.

- The synthetic route is amenable to scale-up with continuous flow reactors and automated purification to enhance reproducibility and reduce costs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Benzyloxy)-3-bromo-5-fluoroaniline, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via sequential functionalization of aniline derivatives. A plausible route involves:

Protection : Benzyloxy introduction via nucleophilic substitution (e.g., using benzyl bromide under basic conditions) at the ortho position relative to the amino group .

Bromination : Electrophilic bromination (e.g., NBS or Br₂ with a Lewis acid) at the meta position to the fluorine substituent, guided by directing effects of the amino and benzyloxy groups .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Parameters : Temperature control during bromination (≤0°C to avoid over-substitution) and steric/electronic effects of substituents on regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Peaks for benzyloxy protons (δ ~4.8–5.2 ppm), aromatic protons (δ ~6.5–7.5 ppm), and NH₂ (δ ~3.5–4.5 ppm, broad if not protected) .

- ¹³C NMR : Distinct signals for quaternary carbons (e.g., Br- and F-substituted positions) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z ~335.0) and isotopic patterns for Br .

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodology :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aniline group and hydrolysis of the benzyloxy moiety .

- Monitoring : Regular TLC or HPLC analysis to detect degradation (e.g., debromination or benzyl cleavage) .

Advanced Research Questions

Q. How can researchers address contradictory regioselectivity outcomes in bromination reactions of polyhalogenated aniline derivatives?

- Methodology :

- Mechanistic Analysis : Use computational tools (DFT calculations) to predict electronic effects of substituents on bromination sites .

- Experimental Optimization : Vary Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate electrophilic attack pathways. For example, AlCl₃ may favor bromination at electron-rich positions adjacent to the amino group .

- Case Study : Compare bromination outcomes of 2-(Benzyloxy)-5-fluoroaniline vs. its 3-fluoro isomer to assess steric vs. electronic dominance .

Q. What strategies resolve discrepancies in NMR spectral data for this compound derivatives?

- Methodology :

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons, particularly in crowded regions (δ ~6.5–7.5 ppm) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for NH₂ protons) to simplify spectra .

- Contradiction Example : If observed vs. predicted coupling constants for fluorine-proton interactions differ, re-evaluate substituent electronic effects using Hammett parameters .

Q. How can this compound serve as a precursor in medicinal chemistry for targeted drug discovery?

- Methodology :

- Functionalization : Convert the NH₂ group to amides or ureas via coupling reactions (e.g., EDCI/HOBt) to enhance bioavailability .

- Boronic Acid Derivatives : Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 3-benzyloxyphenylboronic acid ) to generate biaryl scaffolds for kinase inhibitors.

- Case Study : Analogous halogenated anilines are used in EGFR inhibitors; evaluate bioactivity via in vitro kinase assays .

Data Contradiction Analysis

Q. Why might reported melting points vary for this compound across literature sources?

- Analysis :

- Impurity Effects : Residual solvents (e.g., DMF, THF) or byproducts (debrominated species) depress melting points. Validate purity via DSC .

- Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) may produce different polymorphs. Use XRPD to characterize crystalline forms .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in electrophilic reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.